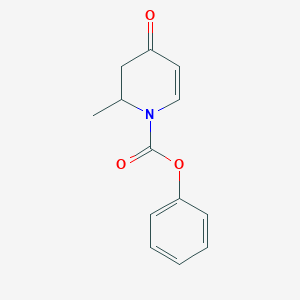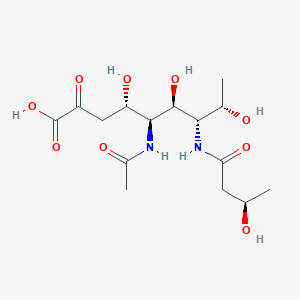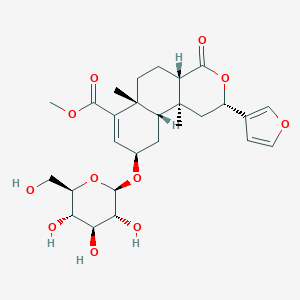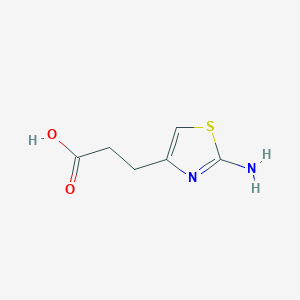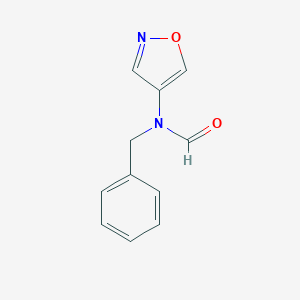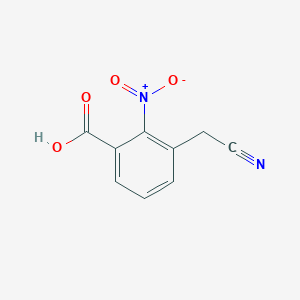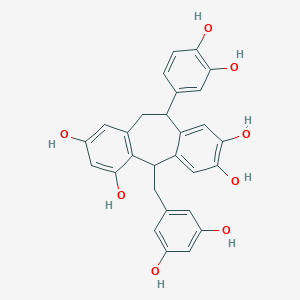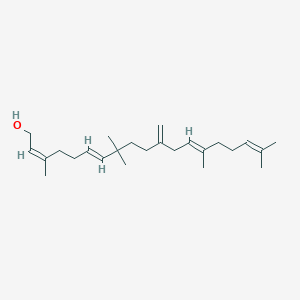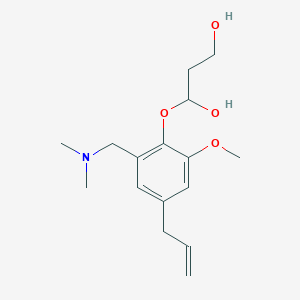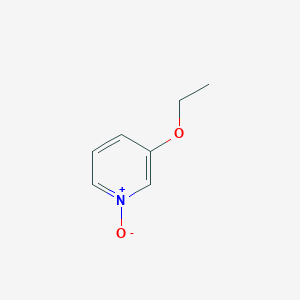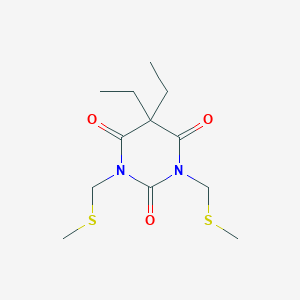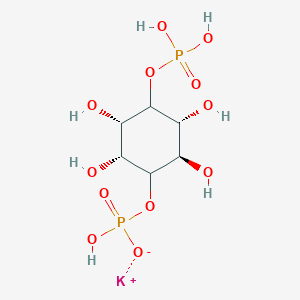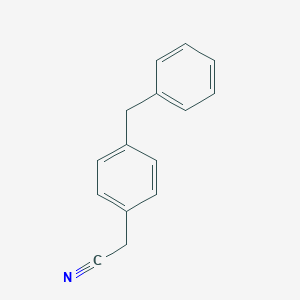
4-苄基苯基乙腈
描述
4-Benzylphenylacetonitrile is a chemical compound of interest in various chemical synthesis processes and the study of organic compounds. It represents a class of organic compounds known for their unique structural and chemical properties.
Synthesis Analysis
The synthesis of phenylacetonitriles, including compounds similar to 4-Benzylphenylacetonitrile, can be achieved through the alkylation of cyanide ions with Mannich bases from phenols and other benzylamines. This method offers a pathway to nitriles which can then be reduced to phenethylamines, indicating the versatility of these compounds in synthetic organic chemistry (Short, Dunnigan, & Ours, 1973).
Molecular Structure Analysis
While specific studies on 4-Benzylphenylacetonitrile's molecular structure analysis are limited, the general approach to understanding such compounds involves spectroscopic methods and crystallography. These techniques help elucidate the spatial arrangement of atoms within the molecule and its electronic structure, crucial for predicting reactivity and interaction with other molecules.
Chemical Reactions and Properties
Chemical reactions involving phenylacetonitriles often include nucleophilic substitution reactions, as seen in the study of thiophenyl 4-nitrobenzoates with pyridines in acetonitrile. These reactions showcase the reactivity of nitriles and their potential in synthesizing diverse organic molecules (Koh, Han, & Lee, 1999). Furthermore, the controlled conversion of phenylacetic acids to phenylacetonitriles highlights the practicality and efficiency of synthesizing nitrile compounds from readily available materials (Kangani, Day, & Kelley, 2008).
科学研究应用
新型化合物的合成和表征
化学治疗潜力: 苄基苯基乙腈的衍生物,例如 3-氨基-1-芳基-1H-苯并[f]色烯-2-碳腈,已显示出对结直肠癌细胞系的有效细胞毒性活性,表明具有作为化学治疗剂的潜力。该化合物诱导凋亡和细胞周期停滞,对促凋亡和抗凋亡基因进行显着调节 (Ahagh et al., 2019).
电致变色材料: 由涉及苄基苯基乙腈衍生物的反应合成的单体已电化学聚合,以开发具有多色特性的均聚物和共聚物。这些材料在不同的电势下表现出颜色变化,在电致变色器件中很有用 (Yildiz et al., 2008).
绿色化学和催化剂开发
微波辅助合成: 从包括苄基苯基乙腈在内的化合物开始,对嘧啶核的席夫碱同系物的微波辅助合成研究强调了该方法的效率和生态友好性。它减少了反应时间和溶剂使用 (Karati et al., 2022).
表面改性: 已探索使用苄基苯基乙腈等化合物在碳或金属表面上接枝硝基苯基基团(无需电化学诱导),用于表面改性应用。该过程导致形成多层涂层,而无需外部电化学输入 (Adenier et al., 2005).
光引发和聚合
- 光聚合引发剂: 与苄基苯基乙腈化学相关的氨基-m-三联苯衍生物已被研究为光聚合过程中碘鎓盐的光敏剂。这些化合物可以在紫外线 A 和可见光下进行聚合,为引发不同类型的聚合反应提供了一种通用的方法 (Hola et al., 2020).
属性
IUPAC Name |
2-(4-benzylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c16-11-10-13-6-8-15(9-7-13)12-14-4-2-1-3-5-14/h1-9H,10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZDBGKQDKFAPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344514 | |
| Record name | 4-Benzylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzylphenylacetonitrile | |
CAS RN |
101096-72-4 | |
| Record name | 4-Benzylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 101096-72-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

